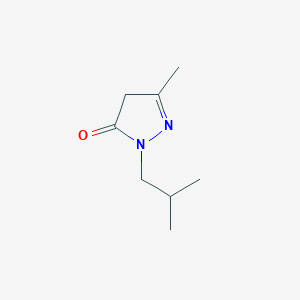

2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

5-methyl-2-(2-methylpropyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYCGKAMZPRMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolone ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2,4-dihydro-3H-pyrazol-3-one compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various substituted benzylpiperazine derivatives based on 5-methyl-2,4-dihydro-3H-pyrazol-3-one, demonstrating effective antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The synthesized compounds were evaluated for their antimicrobial efficacy, with some showing promising results comparable to standard antibiotics.

Anti-inflammatory and Analgesic Effects

Compounds in the pyrazolone class, including 2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, have been studied for their anti-inflammatory and analgesic properties. Edaravone, a related compound, is known for its neuroprotective effects and is used in treating acute ischemic stroke . The mechanism of action involves scavenging free radicals and modulating oxidative stress, which is crucial in neurodegenerative diseases.

Agricultural Applications

Pesticide Development

The structural framework of pyrazolone compounds has been explored in the development of novel pesticides. Their ability to inhibit specific enzyme pathways in pests can lead to effective pest control solutions while minimizing environmental impact. Research into the synthesis of pyrazolone-based herbicides has shown potential for selective action against weeds without harming crops.

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound have been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. These compounds can act as cross-linking agents or modifiers in polymer matrices, improving performance characteristics in applications ranging from coatings to composite materials.

Case Studies

Mechanism of Action

The mechanism of action of 2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolone derivatives share a common core structure but differ in substituents, which significantly influence their physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Derivatives with acetyl or nitro groups (e.g., compound in ) exhibit higher melting points due to increased polarity.

- Aromatic Substituents : Edaravone (phenyl at position 2) shows lower solubility in polar solvents compared to aliphatic-substituted analogues like the target compound .

- Heterocyclic Substituents : TSE-5 (pyridinyl at position 2) demonstrates enhanced bioactivity in TGF-β2/SMAD signaling pathways, likely due to improved hydrogen-bonding capacity .

Bioactivity Comparison

Key Observations :

- Antifungal Activity : Coumarinyl-bis-pyrazole derivatives (e.g., compound 46 in ) show superior activity due to extended conjugation and π-π stacking with fungal enzymes.

- Anti-inflammatory Effects : TSE-1 and TSE-5 reduce TGF-β2 expression by 40–60%, attributed to their ability to disrupt SMAD3/4 complex formation .

Key Observations :

- Green Catalysts: Diethanolamine and K₂CO₃ (as in ) improve yields (70–90%) while reducing environmental impact.

- Solvent Effects: 1,4-Dioxane facilitates faster cyclization compared to ethanol .

Biological Activity

2-Isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with significant biological activity. This compound, characterized by its unique substitution pattern, has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C8H14N2O

- IUPAC Name : 5-methyl-2-(2-methylpropyl)-4H-pyrazol-3-one

- CAS Number : 401465-31-4

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 154.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer Cells

A study evaluated the effect of pyrazolone derivatives on the MDA-MB-231 breast cancer cell line. The results demonstrated:

- IC50 Values : Compounds showed IC50 values below 10 μM, indicating potent cytotoxicity.

- Mechanism of Action : The compounds induced apoptosis through caspase activation and morphological changes in cancer cells, suggesting that they may disrupt microtubule assembly .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Pyrazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro.

The anti-inflammatory activity is thought to be mediated through:

- Inhibition of NF-kB Pathway : Pyrazolone derivatives may inhibit the NF-kB signaling pathway, reducing inflammation.

- Cytokine Modulation : The compounds can modulate cytokine levels, leading to reduced inflammatory responses .

Antimicrobial Activity

Some studies have also reported antimicrobial properties associated with pyrazolone derivatives. The compound has shown effectiveness against various bacterial strains, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazolone derivatives to highlight its unique properties.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Limited |

| 5-Methyl-2-pheny1-pyrazolone | Moderate | High | Moderate |

| 1-Aryl-pyrazole derivatives | High | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is synthesized via cyclocondensation of hydrazines with β-ketoesters or via multicomponent reactions. For example, and highlight the use of eco-friendly catalysts (e.g., diethanolamine, CoFe₂O₄@SiO₂-HClO₄ nanoparticles) under reflux in ethanol. Optimizing solvent choice (polar aprotic vs. protic), catalyst loading (5–10 mol%), and temperature (70–90°C) can enhance yields (up to 85–90%) while minimizing by-products like unreacted aldehydes .

Q. Which spectroscopic techniques are most effective for characterizing pyrazolone derivatives like this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions (e.g., isobutyl group at C2 and methyl at C5). For example, notes the disappearance of a proton signal at 9.8 ppm in benzylidene derivatives, confirming successful condensation. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH groups. Thermal stability is assessed via Differential Scanning Calorimetry (DSC) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns can quantify purity (>98%). emphasizes using standardized protocols (e.g., mobile phase: acetonitrile/water, 70:30 v/v). Melting point analysis (e.g., 145–148°C) and elemental analysis (C, H, N) further corroborate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolone derivatives (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodology : Comparative structure-activity relationship (SAR) studies are essential. For instance, and note that substituents like nitro groups or benzothiazoles modulate activity. Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity, MTT assays for cytotoxicity) to evaluate dose-dependent responses. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase enzymes, clarifying mechanistic discrepancies .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps). Molecular dynamics simulations (e.g., GROMACS) predict stability in biological membranes. demonstrates that triazolo-pyridazine moieties enhance interactions with viral proteases, suggesting similar modifications for antiviral applications .

Q. What advanced techniques address challenges in studying the compound’s thermal degradation or photostability?

- Methodology : Thermogravimetric Analysis (TGA) quantifies decomposition temperatures (e.g., onset at ~200°C). Photostability is assessed via accelerated UV/Vis exposure (ICH Q1B guidelines). recommends luminescence studies to monitor stability under light, noting zinc complexes’ enhanced thermal resilience .

Q. How do stereochemical variations (e.g., Z/E isomers) in pyrazolone derivatives impact biological activity?

- Methodology : Chiral chromatography (e.g., Chiralpak IC column) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. highlights that (Z)-isomers of thiazolidinone derivatives exhibit superior antimicrobial activity due to spatial alignment with bacterial targets .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in pyrazolone bioactivity studies?

- Methodology : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. advocates for ANOVA to compare group means in enzyme inhibition assays, ensuring p < 0.05 significance .

Q. How can researchers ensure reproducibility in synthetic protocols for pyrazolone derivatives?

- Methodology : Adopt reaction monitoring via Thin-Layer Chromatography (TLC) at 30-minute intervals. emphasizes catalyst recyclability (e.g., magnetic CoFe₂O₄ nanoparticles reused ≥5 times without yield loss). Detailed reporting of solvent purity (HPLC-grade) and moisture control (Schlenk line) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.